molecular formula C8H12ClNOS B6253046 2-(thiophen-2-yl)morpholine hydrochloride CAS No. 76175-45-6

2-(thiophen-2-yl)morpholine hydrochloride

Cat. No. B6253046
CAS RN: 76175-45-6
M. Wt: 205.7
InChI Key:
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Description

“2-(thiophen-2-yl)morpholine” is a compound with the molecular formula C8H11NOS . It is a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(thiophen-2-yl)morpholine, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular weight of 2-(thiophen-2-yl)morpholine is 169.25 g/mol . The InChI code is 1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 , and the canonical SMILES is C1COC(CN1)C2=CC=CS2 .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Physical And Chemical Properties Analysis

2-(thiophen-2-yl)morpholine has a molecular weight of 169.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 and a topological polar surface area of 49.5 Ų .

Mechanism of Action

While the specific mechanism of action for 2-(thiophen-2-yl)morpholine is not mentioned in the retrieved papers, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs, including 2-(thiophen-2-yl)morpholine, continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

properties

IUPAC Name

2-thiophen-2-ylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKJVCDFPKZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997517
Record name 2-(Thiophen-2-yl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76175-45-6
Record name Morpholine, 2-(2-thienyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076175456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Thiophen-2-yl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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